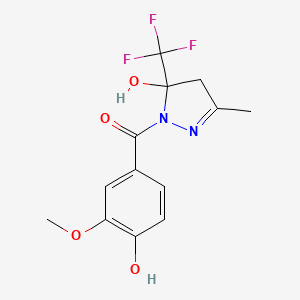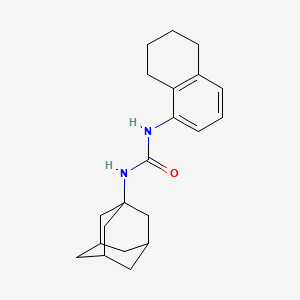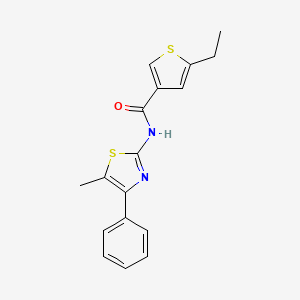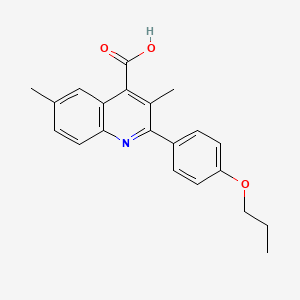![molecular formula C15H11F6NOS B4265910 N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265910.png)
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethyl-3-thiophenecarboxamide, commonly known as BTF, is a chemical compound that has been widely used in scientific research. BTF is a potent inhibitor of a protein called BRD4, which is involved in the regulation of gene expression. In recent years, BTF has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
BTF acts as a competitive inhibitor of the bromodomain of BRD4, which recognizes acetylated lysine residues on histones. By binding to the bromodomain, BTF prevents the binding of BRD4 to acetylated histones, leading to the downregulation of gene expression. BTF has been shown to be highly selective for BRD4, with minimal activity against other BET family members.
Biochemical and Physiological Effects:
BTF has been shown to have potent anti-inflammatory effects in various animal models of inflammation. In addition, BTF has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer. BTF has also been shown to have beneficial effects in cardiovascular disorders, including atherosclerosis and hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
BTF has several advantages as a tool for scientific research. It is highly selective for BRD4, with minimal activity against other BET family members. BTF is also cell-permeable, allowing for its use in cellular assays. However, BTF has some limitations, including its relatively low potency compared to other BRD4 inhibitors. In addition, BTF has limited solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Orientations Futures
BTF has significant potential as a therapeutic agent for various diseases, including cancer, inflammation, and cardiovascular disorders. Future research should focus on further understanding the mechanism of action of BTF and its effects on gene expression and cellular signaling pathways. In addition, the development of more potent and selective BRD4 inhibitors based on the structure of BTF could lead to the discovery of new therapeutic agents for various diseases.
Applications De Recherche Scientifique
BTF has been extensively used in scientific research as a tool to study the role of BRD4 in various biological processes. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression through the recognition of acetylated histones. BTF has been shown to inhibit the binding of BRD4 to acetylated histones, leading to the downregulation of gene expression.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NOS/c1-2-12-3-8(7-24-12)13(23)22-11-5-9(14(16,17)18)4-10(6-11)15(19,20)21/h3-7H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPJSHCUFAWFJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-ethylthiophene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![propyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4265842.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4265846.png)

![7-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265866.png)

![methyl 2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265885.png)
![methyl 6-(1,1-dimethylpropyl)-2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265888.png)
![ethyl 6-ethyl-2-({[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4265891.png)


![[1-(3,4-dimethylphenyl)ethylidene]malononitrile](/img/structure/B4265925.png)
![4-isopropoxy-N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4265939.png)